N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-20-18-12-24-27(17-4-2-1-3-5-17)19(18)23-13-26(20)25-21(29)22-9-14-6-15(10-22)8-16(7-14)11-22/h1-5,12-16H,6-11H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNNKMCSHMVKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C=NC5=C(C4=O)C=NN5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol in the presence of piperidine . This reaction forms the pyrazolo[3,4-d]pyrimidine core, which is then further functionalized to introduce the adamantane moiety and the carboxamide group.
Chemical Reactions Analysis
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the adamantane moiety are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cancer cell signaling pathways. In particular, studies suggest that N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide may effectively inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Antimicrobial Activity
Compounds similar to N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane have demonstrated significant antimicrobial properties. Research has highlighted its effectiveness against various pathogens, including bacteria and fungi. For example, studies have reported IC50 values indicating strong activity against Mycobacterium tuberculosis, which is critical for developing new treatments for tuberculosis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This potential application could be significant in treating conditions characterized by chronic inflammation.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
Synthetic Route Overview
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
- Coupling Reaction : The synthesized pyrazolo[3,4-d]pyrimidine is then coupled with adamantane derivatives using coupling agents such as EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) to form the final product.
- Purification : The final compound is purified using chromatography techniques to ensure high purity suitable for biological testing.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyrazolo[3,4-d]pyrimidine derivatives and their effects on cancer cell lines. The findings indicated that modifications on the phenyl ring significantly enhanced anticancer activity through improved binding affinity to CDK targets .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties published in Antimicrobial Agents and Chemotherapy, derivatives similar to N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane were tested against Mycobacterium tuberculosis. Results showed promising inhibitory concentrations that could lead to further development of antitubercular agents .
Mechanism of Action
The mechanism of action of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle from the G1 to the S phase .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications and Substituent Effects
Table 1: Structural Variations in Pyrazolo[3,4-d]pyrimidine Derivatives
Notes:
- The target compound lacks alkyl or heterocyclic extensions on the pyrazolo core, unlike derivatives 54 (butyl chain) and 5c (nitrobenzylidene) .
Table 3: Activity and Stability Profiles
Notes:
- Adamantane derivatives generally exhibit improved pharmacokinetic profiles due to rigidity and hydrophobicity .
Biological Activity
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core fused with an adamantane moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various kinases involved in cell signaling pathways. For instance, compounds related to this chemical structure have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR) kinase activity, which is crucial in cancer proliferation and survival pathways .
Antitumor Activity
Numerous studies have evaluated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. In one study, several derivatives were screened against breast (MCF-7) and lung (A549) cancer cell lines. Compounds exhibited varying degrees of cytotoxicity with some achieving over 90% inhibition of EGFR-TK activity .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | EGFR-TK Inhibition (%) |
|---|---|---|---|
| 6b | MCF-7 | 10.5 | 91 |
| 12b | A549 | 8.21 | 85 |
| 9f | A549 | 15.0 | 78 |
Apoptosis Induction
Research has indicated that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, promoting pro-apoptotic pathways while inhibiting anti-apoptotic signals. For example, compound 12b not only inhibited cell proliferation but also caused significant apoptosis in A549 cells through cell cycle arrest at the S and G2/M phases .
Case Studies
A notable study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. Among these, compound 12b demonstrated potent anti-proliferative activity with IC50 values as low as against wild-type EGFR and against the mutant form (EGFR T790M) . This highlights the potential for these compounds in targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by adamantane-1-carboxamide conjugation. Key steps include:
- Cyclization : Use of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with orthoesters (e.g., trimethyl orthoformate) under reflux in ethanol .
- Coupling : Reaction with adamantane-1-carboxylic acid derivatives using EDCl/HOBt as coupling agents in DMF at room temperature .
- Optimization : Adjusting solvent polarity (e.g., DMSO for solubility), temperature (60–80°C for cyclization), and catalyst (triethylamine for deprotonation) can improve yields to >70% .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity .
- Computational Analysis : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. For example, the trifluoromethoxy group in related analogs reduces electron density at the pyrimidine core, enhancing electrophilic substitution .
- X-ray Crystallography : Resolves 3D conformation, with bond angles (e.g., N-C-N ~120°) and torsion critical for target binding .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <1 μM in analogs suggest potent activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported between 2–10 μM .
- Binding Affinity : Surface plasmon resonance (SPR) with immobilized targets (e.g., BSA-conjugated proteins) measures KD values in nM ranges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Substituent Modulation : Replace the phenyl group with 3-chlorophenyl (↑ hydrophobicity) or 4-methoxyphenyl (↓ steric hindrance) to improve kinase binding .
- Adamantane Modifications : Introduce sulfanyl or hydroxyl groups to the adamantane moiety to enhance solubility without compromising membrane permeability .
- Data Analysis : Compare IC₅₀ values across analogs (Table 1) to identify critical substituents.
Table 1 : SAR of Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent (R) | IC₅₀ (EGFR, μM) | LogP |
|---|---|---|
| 4-Trifluoromethoxy | 0.45 | 3.2 |
| 3-Chloro | 0.78 | 3.8 |
| 4-Methoxy | 1.2 | 2.5 |
| Source: |
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize data to positive controls (e.g., gefitinib for EGFR) .
- Off-Target Profiling : Employ proteome-wide affinity chromatography to identify non-target interactions (e.g., cytochrome P450 isoforms) that may skew results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies, accounting for variables like serum concentration in cell culture .
Q. What mechanistic insights explain the compound’s dual activity in apoptosis induction and anti-inflammatory pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated cells reveals upregulation of pro-apoptotic genes (e.g., BAX, CASP3) and downregulation of NF-κB targets (e.g., COX-2) .
- Molecular Dynamics (MD) Simulations : Simulate binding to Bcl-2 (apoptosis) and IKKβ (inflammation), showing ΔG values of −9.2 kcal/mol and −8.7 kcal/mol, respectively .
- Pathway Inhibition : Western blotting confirms reduced phosphorylation of ERK1/2 (apoptosis) and p65 (NF-κB) within 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
